molecular formula C5H2INS B178046 5-Iodothiophene-2-carbonitrile CAS No. 18945-81-8

5-Iodothiophene-2-carbonitrile

Cat. No.: B178046
CAS No.: 18945-81-8
M. Wt: 235.05 g/mol
InChI Key: DCTRQPYCGCNWBN-UHFFFAOYSA-N
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Description

5-Iodothiophene-2-carbonitrile is an organic compound with the molecular formula C5H2INS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of an iodine atom at the 5-position and a cyano group at the 2-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodothiophene-2-carbonitrile typically involves the iodination of thiophene derivatives followed by the introduction of the cyano group. One common method is the reaction of 2-bromo-5-iodothiophene with cuprous cyanide in the presence of hexamethylphosphoramide (HMPA) at temperatures around 80-90°C. This reaction yields this compound with high efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly solvents and reagents is often prioritized in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Iodothiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Iodothiophene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodothiophene-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In material science, its electronic properties are exploited to enhance the performance of organic electronic devices. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems .

Comparison with Similar Compounds

  • 5-Bromothiophene-2-carbonitrile
  • 5-Chlorothiophene-2-carbonitrile
  • 5-Fluorothiophene-2-carbonitrile

Comparison: 5-Iodothiophene-2-carbonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it more suitable for certain coupling reactions and applications in material science .

Properties

IUPAC Name

5-iodothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2INS/c6-5-2-1-4(3-7)8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTRQPYCGCNWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446121
Record name 5-iodothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18945-81-8
Record name 5-iodothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodothiophene-2-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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